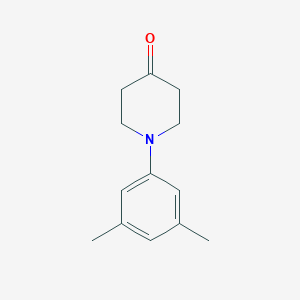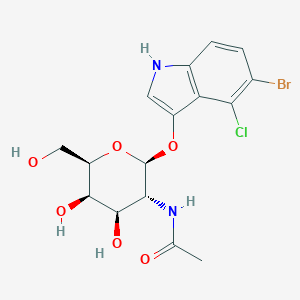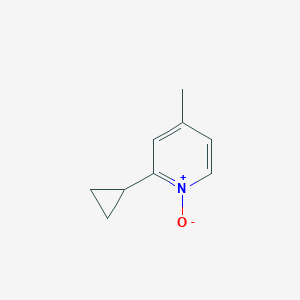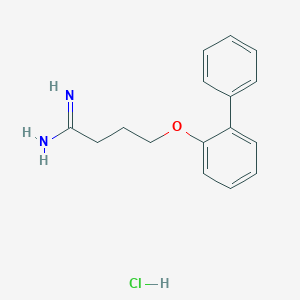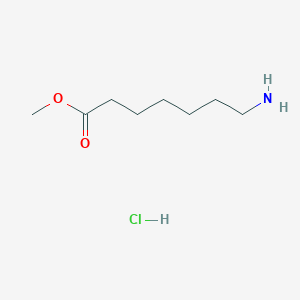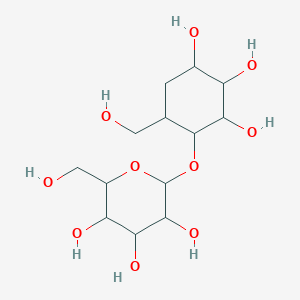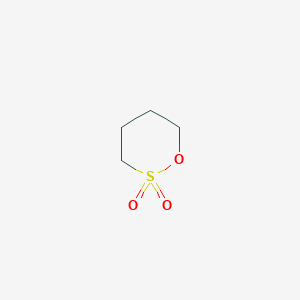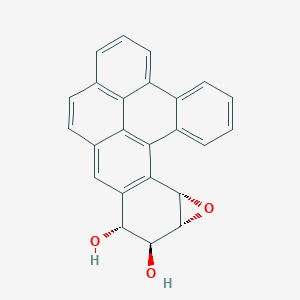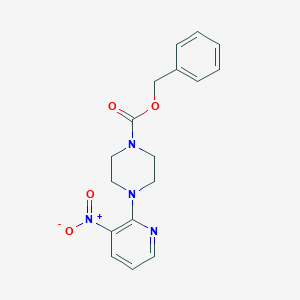
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
描述
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a benzyl group and a 3-nitropyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various nucleophiles can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .
作用机制
The mechanism of action of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can act as a scaffold to position pharmacophoric groups in the proper orientation for interaction with the target macromolecules . The nitro group on the pyridine ring can participate in redox reactions, influencing the compound’s biological activity .
相似化合物的比较
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: This compound shares a similar structure but lacks the carboxylate group.
Pyridylpiperazine-based carbodithioates: These compounds have similar piperazine and pyridine moieties but differ in their functional groups.
Indole derivatives: While structurally different, indole derivatives share some biological activities with piperazine derivatives.
Uniqueness: Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to its combination of a benzyl group, a nitropyridine ring, and a piperazine ring, which together confer distinct chemical and biological properties .
属性
IUPAC Name |
benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(25-13-14-5-2-1-3-6-14)20-11-9-19(10-12-20)16-15(21(23)24)7-4-8-18-16/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBNBHMFTWHNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614409 | |
| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-69-4 | |
| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

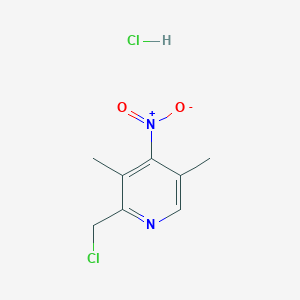
![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
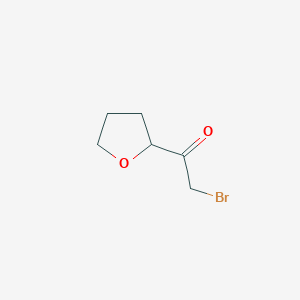
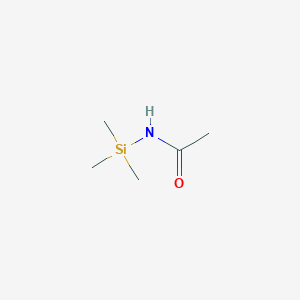
![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)
